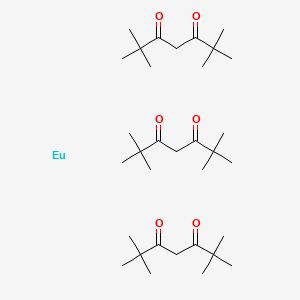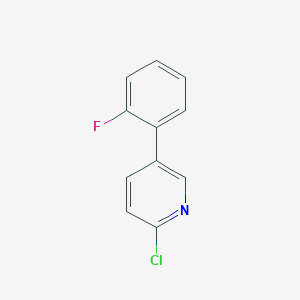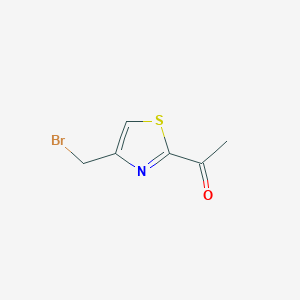
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzoyl chloride with methylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 5-(3-Hydroxy-phenyl)-2-methyl-oxazole-4-carboxylic acid.
Reduction: 5-(3-Methoxy-phenyl)-2-methyl-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The oxazole ring can also engage in π-π stacking interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-2-methyl-oxazole-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(3-Hydroxy-phenyl)-2-methyl-oxazole-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
5-(3-Methoxy-phenyl)-2-ethyl-oxazole-4-carboxylic acid: Has an ethyl group instead of a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: The presence of the methoxy group in 5-(3-methoxyphenyl)-2-methyloxazole-4-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This can affect its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-7-13-10(12(14)15)11(17-7)8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
LWCZSSDHMVNBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)C2=CC(=CC=C2)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-{[(2,2-Dimethylpent-4-en-1-yl)oxy]carbonyl}-3-methyl-l-valine](/img/structure/B8514064.png)


![1-[Tris(2-fluoro-2,2-dinitroethoxy)methyl]imidazolidin-2-one](/img/structure/B8514081.png)





![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)



